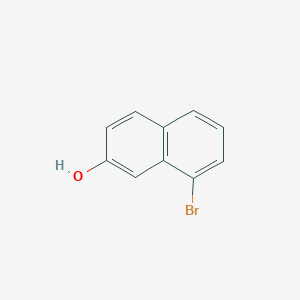

8-Bromonaphthalen-2-ol

Overview

Description

8-Bromonaphthalen-2-ol (C₁₀H₇BrO, MW: 223.07 g/mol) is a naphthalene derivative featuring a bromine atom at the 8-position and a hydroxyl group at the 2-position. This substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and material science. The hydroxyl group enhances solubility and reactivity, while bromine facilitates halogen bonding and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-2-ol can be synthesized through the bromination of 2-naphthol. The typical procedure involves the reaction of 2-naphthol with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of potassium bromide and hydrogen peroxide in the presence of formic acid. This reaction is carried out at elevated temperatures and followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphthalen-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted naphthols.

Oxidation Products: Naphthoquinones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Synthetic Applications

8-Bromonaphthalen-2-ol serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of complex organic molecules through various coupling reactions.

Table 1: Summary of Synthetic Reactions Involving this compound

These reactions highlight the compound's utility in synthesizing complex structures that are pivotal in drug development and material science.

Biological Applications

Research has shown that derivatives of this compound exhibit significant biological activity, particularly in cancer treatment. Compounds modified from this structure have been evaluated for their efficacy against various cancer cell lines.

Case Study: Cancer Chemotherapeutics

A study explored the modification of novobiocin analogues by replacing the coumarin core with naphthalene derivatives, including those based on this compound. These modifications enhanced anti-proliferative activities against multiple cancer cell lines, indicating potential for developing new cancer therapies .

Material Science Applications

This compound is also instrumental in the field of material science, particularly in the synthesis of polymers and nanomaterials.

Table 2: Material Science Applications

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer in naphthalene-containing polymers | |

| Nanoparticle Formation | Component in polyphenol-containing nanoparticles for biomedical applications |

These applications demonstrate the compound's role in advancing materials with specific properties suitable for biomedical uses.

Nanotechnology and Drug Delivery

Nanoparticles incorporating phenolic compounds like this compound are gaining attention for their potential in drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy.

Case Study: Polyphenol Nanoparticles

Research has illustrated how polyphenol-containing nanoparticles can be engineered using compounds like this compound to improve drug delivery mechanisms, targeting specific cells while minimizing side effects . The interactions between these nanoparticles and biological systems are critical for developing effective therapeutic strategies.

Mechanism of Action

The mechanism of action of 8-Bromonaphthalen-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. It can form hydrogen bonds and participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and other substituents significantly influences chemical behavior. Key comparisons include:

- Positional Isomerism : Bromine at the 8-position (vs. 6-position in 6-Bromo-8-fluoronaphthalen-2-ol) reduces steric hindrance, favoring nucleophilic substitution reactions .

- Functional Group Impact : The hydroxyl group in this compound increases acidity (pKa ~9.5) compared to methyl or acetylated derivatives .

Halogen Substitution: Bromine vs. Chlorine/Fluorine

Bromine’s larger atomic radius (1.85 Å vs. F: 1.47 Å, Cl: 1.75 Å) enhances polarizability and van der Waals interactions:

| Compound | Halogen | Boiling Point (°C) | Reactivity in Cross-Coupling |

|---|---|---|---|

| This compound | Br | 320–325 | High (Pd-catalyzed reactions) |

| 8-Chloronaphthalen-2-ol | Cl | 295–300 | Moderate |

| 8-Fluoronaphthalen-2-ol | F | 280–285 | Low (C-F bond inertness) |

- Biological Interactions: Bromine’s polarizability improves binding to aromatic residues in enzymes, as seen in 1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol’s kinase inhibition .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to chloro analogs (yield: 85% vs. 60%) due to Br’s better leaving-group ability .

Solubility and Crystallography

- Solubility : this compound is sparingly soluble in water (0.2 g/L) but highly soluble in DMSO (>50 g/L).

- Crystal Packing: The hydroxyl group forms intramolecular hydrogen bonds, while bromine participates in halogen-π interactions, as observed in 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol’s crystal structure .

Biological Activity

8-Bromonaphthalen-2-ol (CAS Number: 7385-87-7) is an organic compound derived from naphthalene, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 2nd position. This compound has gained attention in various scientific fields due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H7BrO. Its structure allows it to participate in various biochemical reactions, including enzyme inhibition and interactions with proteins.

The precise molecular targets of this compound remain largely unidentified. However, it is believed to influence several cellular processes through the following mechanisms:

- Enzyme Interaction : It acts as a substrate in various biochemical reactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound may alter gene expression and cellular metabolism by interacting with signaling pathways .

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier, indicating its potential for central nervous system effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

- Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, analogs related to naphthalene derivatives have demonstrated significant anti-proliferative effects against prostate cancer cells (PC3) and breast cancer cells (MCF7) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy are still being compiled .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition:

- Protein Interactions : It is employed in research aimed at understanding enzyme dynamics and protein interactions, which could lead to insights into drug development for various diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Laboratory Experiments

In laboratory settings, varying dosages of this compound have been tested:

- Low doses exhibited minimal toxicity while allowing for exploration of its biochemical interactions.

Properties

IUPAC Name |

8-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRXIIFRDDJZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346656 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-87-7 | |

| Record name | 8-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.